3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one
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Overview
Description
3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core linked to a piperazine ring substituted with a trifluoromethylphenyl group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Coupling with Benzimidazole: The final step involves coupling the piperazine derivative with a benzimidazole precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, trifluoromethylating agents, and various nucleophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazoles and piperazines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in its core structure.
Phenyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]: Similar piperazine and trifluoromethylphenyl groups but different overall structure.
Properties
IUPAC Name |
3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)15-5-7-16(8-6-15)26-12-9-25(10-13-26)11-14-27-18-4-2-1-3-17(18)24-19(27)28/h1-8H,9-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIZQGRSEAHATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168445 |
Source
|
Record name | Flibanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167933-07-5 |
Source
|
Record name | Flibanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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